molecular formula C21H28O3 B591246 (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 1458616-80-2

(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B591246
CAS No.: 1458616-80-2
M. Wt: 328.45
InChI Key:
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Description

The compound (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic compound . It has a molecular formula of C20H26O2 .


Molecular Structure Analysis

The compound has a complex structure with multiple rings . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 298.4 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 298.193280068 g/mol . The compound has a complexity of 594 .

Scientific Research Applications

Structural Analysis and Molecular Interactions

The research conducted by Ketuly et al. (2010) on a structurally related compound, focusing on the crystallographic analysis, provides insights into the molecular interactions and conformational aspects of such compounds. This study is pivotal in understanding the physicochemical properties of similar cyclopenta[a]phenanthrene derivatives, including (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-dodecahydrocyclopenta[a]phenanthren-3-one (Ketuly et al., 2010).

Synthesis and Chemical Modifications

Coombs and Zepik (1992) demonstrate the synthesis of a bay-region trifluoromethyl analogue of a potent polycyclic aromatic carcinogen, which shares a similar synthetic pathway to our compound of interest. This research is significant for understanding the synthetic methodologies that can be applied to similar structures (Coombs & Zepik, 1992).

Biological Activities and Implications

The study by Boyd, Ioannides, and Coombs (1995) examines the metabolic activation of cyclopenta[a]phenanthrenes, providing critical insights into the biological activity of these compounds, which may extend to our compound under discussion (Boyd, Ioannides, & Coombs, 1995).

Potential for Drug Development

Valverde et al. (2013) explore the design and synthesis of an aromatic-steroid derivative, highlighting the potential of cyclopenta[a]phenanthrenes in drug development. These findings could be extrapolated to the development of new drugs based on the structure of (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-dodecahydrocyclopenta[a]phenanthren-3-one (Valverde et al., 2013).

Mechanism of Action

Target of Action

6-Hydroxy Levonorgestrel, a derivative of Levonorgestrel, primarily targets the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy .

Mode of Action

The compound interacts with its targets by binding to the progesterone and androgen receptors, which results in the suppression of gonadotropins and inhibition of ovulation . It also induces changes in the endometrium, where a fertilized ovum is usually implanted . Furthermore, it alters the consistency of mucus in the cervix, which interferes with sperm migration into the uterus for fertilization .

Biochemical Pathways

Levonorgestrel affects several biochemical pathways. It slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory LH (luteinizing hormone) surge . This loss of the LH surge inhibits ovulation and thereby prevents pregnancy .

Pharmacokinetics

Levonorgestrel exhibits high bioavailability, with maximum serum concentrations reached between 1.5 and 2.6 hours after administration . It binds strongly to sex hormone-binding globulin (SHBG), which plays an important role in its pharmacokinetics . The compound is metabolized in the liver through reduction, hydroxylation, and conjugation .

Result of Action

The molecular and cellular effects of 6-Hydroxy Levonorgestrel’s action include increased thickness of cervical mucus, interference with sperm movement and survival, and induced changes in the endometrium . These changes prevent the implantation of a fertilized ovum, thereby preventing pregnancy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy Levonorgestrel. For instance, it has been detected in aquatic environments at concentrations in the order of ng/L . Studies have reported negative effects on the reproduction and growth of aquatic organisms after exposure to this compound . Therefore, environmental conditions can significantly impact the behavior and effects of this compound .

Biochemical Analysis

Biochemical Properties

6-Hydroxy Levonorgestrel interacts with progesterone and androgen receptors . It binds to these receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction plays a crucial role in the biochemical reactions that prevent ovulation .

Cellular Effects

6-Hydroxy Levonorgestrel has a profound effect on various types of cells and cellular processes. It influences cell function by inhibiting ovulation and altering the cervical mucus, which increases the difficulty of sperm entry into the uterus . It also alters the endometrium, reducing the likelihood of implantation .

Molecular Mechanism

The molecular mechanism of action of 6-Hydroxy Levonorgestrel involves binding to progesterone and androgen receptors, which leads to the suppression of gonadotropins and inhibition of ovulation . This binding interaction with biomolecules, along with the resulting changes in gene expression, is how 6-Hydroxy Levonorgestrel exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The in vivo Levonorgestrel release rate declines progressively over time . The average Levonorgestrel serum concentration over 3 years of use was found to be 74.3 ng/L for the 13.5 mg dosage . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Hydroxy Levonorgestrel vary with different dosages in animal models . For instance, the levonorgestrel 0.75 mg two-dose regimen showed a 93% regression rate of endometrial hyperplasia, which was significantly higher than the 66% regression rate observed with oral progestogens .

Metabolic Pathways

The metabolic pathways of 6-Hydroxy Levonorgestrel involve reduction of the ∆4-3-oxo group and hydroxylation at positions 2α, 1β, and 16β, followed by conjugation . Most of the circulating metabolites are sulfates of 3α, 5β-tetrahydro-levonorgestrel, while excretion occurs predominantly in the form of glucuronides .

Transport and Distribution

Levonorgestrel is rapidly and completely absorbed after oral administration, and is not subject to first-pass metabolism . It is distributed within cells and tissues, and its bioavailability is between 38% and 48% .

Subcellular Localization

Given its mechanism of action, it can be inferred that it likely interacts with cellular receptors located in the cytoplasm or nucleus, where it can influence gene expression and cellular function .

Properties

IUPAC Name

(13S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14?,15?,16?,18?,19?,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPEOWAWHAHEP-LKNWQSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3C4CCC(=O)C=C4C(CC3C1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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